Fenazaflor
Overview
Description
Scientific Research Applications
Fenazaflor has been utilized in various scientific research applications:
Biology: Studying its effects on oxidative phosphorylation and its impact on cellular respiration.
Medicine: Investigating its potential as a lead compound for developing new pharmaceuticals targeting oxidative phosphorylation pathways.
Industry: Employed in agriculture to protect crops from pests and diseases.
Mechanism of Action
Target of Action
Fenazaflor is an acaricide that primarily targets the mitochondria of pests, particularly spider mites . The mitochondria play a crucial role in energy production through oxidative phosphorylation .
Mode of Action
This compound functions through the inhibition of oxidative phosphorylation . The active ingredient of this compound is hydrolyzed in solution to 5,6-dichloro-2-trifluoromethyl-benzimidazole (DTFB) . This compound interacts with the mitochondria, uncoupling the oxidative phosphorylation process . This uncoupling activity is immediate with DTFB, while with this compound, there is a lag phase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is oxidative phosphorylation . This pathway is responsible for the production of ATP, the primary energy currency of the cell. By inhibiting this pathway, this compound disrupts the energy production in the pests, leading to their death .
Pharmacokinetics
It is known that this compound is hydrolyzed to dtfb, which suggests that metabolic processes are involved in its mode of action .
Result of Action
The result of this compound’s action is the death of the pests. The uncoupling of oxidative phosphorylation leads to a disruption in energy production within the pest’s cells . This disruption causes a stimulation of respiration of 70% on addition of either this compound or DTFB before death occurs .
Safety and Hazards
Fenazaflor is classified as having acute toxicity, both orally (Category 3, H301) and dermally (Category 3, H311). It is very toxic to aquatic life with long-lasting effects (H410) . Precautionary measures include avoiding release to the environment, wearing protective clothing, and seeking medical help if swallowed or in contact with skin .
Relevant Papers
One relevant paper discusses a method for effectively separating this compound residues and its hydrolysis product in apples and pears treated with this compound . This enables accurate residue determination .
Biochemical Analysis
Biochemical Properties
Fenazaflor interacts with enzymes involved in oxidative phosphorylation .
Cellular Effects
The effects of this compound on cells are primarily related to its disruption of energy production. By inhibiting oxidative phosphorylation, this compound can cause a decrease in ATP production, leading to energy depletion within the cell .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting enzymes involved in oxidative phosphorylation . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in ATP production .
Temporal Effects in Laboratory Settings
Given its role as an inhibitor of oxidative phosphorylation, it is likely that its effects would become more pronounced over time as cellular energy stores are depleted .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Given its mechanism of action, it is likely that higher doses would lead to greater disruption of energy production and potentially toxic effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of oxidative phosphorylation . It interacts with enzymes in this pathway, leading to a disruption of normal metabolic flux .
Transport and Distribution
Given its lipophilic nature, it is likely that it can readily cross cell membranes and distribute throughout the cell .
Subcellular Localization
The subcellular localization of this compound is likely to be widespread due to its lipophilic nature. It can cross cell membranes and distribute throughout the cell, potentially localizing to sites of oxidative phosphorylation such as the mitochondria .
The information provided here is based on the current understanding and available resources .
Preparation Methods
The synthesis of Fenazaflor involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes:
Step 1: Formation of the benzimidazole ring by reacting o-phenylenediamine with a suitable carboxylic acid derivative.
Step 2: Introduction of the dichloro and trifluoromethyl groups through halogenation and trifluoromethylation reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Fenazaflor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions may alter the functional groups on the benzimidazole ring.
Substitution: Halogen atoms on the benzimidazole ring can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield the corresponding benzimidazole carboxylic acid and phenol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Comparison with Similar Compounds
Fenazaflor can be compared with other similar compounds, such as:
Fenazaquin: Another acaricide with a similar mode of action but different chemical structure.
Fenarimol: A fungicide with distinct chemical properties and applications.
Fenoflurazole: A related compound with similar pesticidal properties but differing in specific functional groups.
This compound’s uniqueness lies in its specific combination of dichloro and trifluoromethyl groups on the benzimidazole ring, which contributes to its potent inhibitory effects on oxidative phosphorylation.
Properties
IUPAC Name |
phenyl 5,6-dichloro-2-(trifluoromethyl)benzimidazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N2O2/c16-9-6-11-12(7-10(9)17)22(13(21-11)15(18,19)20)14(23)24-8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVQSVPUDBVFFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N2C3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041969 | |
Record name | Fenazaflor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to greyish-yellow solid; [HSDB] | |
Record name | Fenazaflor | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5869 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water at 25 °C, 13 mg/L; in benzene 40%; dioxine 50%; acetone 50%; hexane 1.5-2.0%; ethanol 2%, SPARINGLY SOL IN MOST ORG SOLVENTS, SPARINGLY SOL IN TRICHLOROETHYLENE | |
Record name | LOVOZAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000052 [mmHg], 5.2X10-5 mm Hg at 25 °C | |
Record name | Fenazaflor | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5869 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | LOVOZAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Acaricide with contact action against all stages of development of many types of mite., PARTIAL CORRELATIONS WERE EVIDENT BETWEEN POTENCY OF COMPOUNDS TESTED, INCL 2-TRIFLUOROMETHYLBENZIMIDAZOLES, FOR UNCOUPLING OF MITOCHONDRIAL ENZYME SYSTEMS IN VITRO OF HOUSEFLY THORACES, HONEY BEE HEADS & THORACES, & MOUSE BRAIN & LIVER, & TOXICITY TO THESE SPECIES. | |
Record name | LOVOZAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
GRAYISH-YELLOW CRYSTALLINE POWDER, WHITE NEEDLES, Yellow-grey crystals | |
CAS No. |
14255-88-0 | |
Record name | Fenazaflor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14255-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenazaflor [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenazaflor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenazaflor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENAZAFLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V4BCX2QET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LOVOZAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
103 °C | |
Record name | LOVOZAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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